Tert-butyl 6-amino-3-methylpyridine-2-carboxylate
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Overview
Description
Tert-butyl 6-amino-3-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3-methylpyridine-2-carboxylate typically involves the reaction of 6-amino-3-methylpyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-3-methylpyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 6-amino-3-methylpyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or as a ligand that binds to specific receptors. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methylpyridine-2-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic.
Tert-butyl 6-amino-2-methylpyridine-3-carboxylate: Isomer with different substitution pattern on the pyridine ring.
Tert-butyl 3-amino-6-methylpyridine-2-carboxylate: Another isomer with different substitution pattern.
Uniqueness
Tert-butyl 6-amino-3-methylpyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl ester group also enhances its lipophilicity, which can be advantageous in certain applications, such as drug development.
Properties
IUPAC Name |
tert-butyl 6-amino-3-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-8(12)13-9(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAIZHRQNMBKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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